Cas no 343774-18-5 (N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine)
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 343774-18-5
- N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- EN300-738576
-
- Inchi: 1S/C9H9Br2N3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)
- InChI Key: CACPTFPCXBKKEL-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)NC1=NCCN1)Br
Computed Properties
- Exact Mass: 318.91427g/mol
- Monoisotopic Mass: 316.91632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 36.4Ų
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738576-0.05g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 0.05g |
$744.0 | 2023-05-30 | ||
| Enamine | EN300-738576-0.1g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 0.1g |
$779.0 | 2023-05-30 | ||
| Enamine | EN300-738576-0.25g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 0.25g |
$814.0 | 2023-05-30 | ||
| Enamine | EN300-738576-0.5g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 0.5g |
$849.0 | 2023-05-30 | ||
| Enamine | EN300-738576-1.0g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 1g |
$884.0 | 2023-05-30 | ||
| Enamine | EN300-738576-2.5g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 2.5g |
$1735.0 | 2023-05-30 | ||
| Enamine | EN300-738576-5.0g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 5g |
$2566.0 | 2023-05-30 | ||
| Enamine | EN300-738576-10.0g |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
343774-18-5 | 10g |
$3807.0 | 2023-05-30 |
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine
Introduction to N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS No. 343774-18-5)
N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine, identified by its CAS number 343774-18-5, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of bromine atoms at the 3 and 4 positions of the phenyl ring introduces a high degree of reactivity, making it a valuable scaffold for further chemical modifications.
The compound's imidazole core is a well-known pharmacophore in drug design, contributing to its versatility in various biological assays. Imidazole derivatives have been extensively studied for their roles in enzyme inhibition, receptor binding, and as intermediates in the synthesis of more complex molecules. The specific substitution pattern of N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine enhances its potential as a building block for novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting intricate biological pathways. The brominated phenyl ring in N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine provides numerous opportunities for selective interactions with biological targets. This feature is particularly advantageous in designing molecules that can modulate protein-protein interactions or inhibit specific enzymatic activities.
The synthesis of N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine involves multi-step organic transformations, including condensation reactions and bromination processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The compound's stability under various conditions has also been a subject of investigation, with studies focusing on its solubility and thermal properties.
The pharmacological profile of N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine has been explored in several preclinical studies. Researchers have investigated its potential as an antagonist or agonist for various receptors and enzymes. For instance, its interaction with adrenergic receptors has been examined due to the imidazole ring's ability to mimic natural neurotransmitters. Additionally, its effects on metabolic enzymes have been studied as a possible therapeutic intervention for metabolic disorders.
In the context of drug discovery, the compound serves as a versatile intermediate for generating libraries of analogs. By varying substituents on the phenyl ring or the imidazole core, chemists can explore a wide range of biological activities. High-throughput screening (HTS) techniques have been utilized to rapidly assess the efficacy of these derivatives in cellular assays. This approach has led to the identification of lead compounds with promising pharmacological properties.
The role of computational chemistry in optimizing N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine-based drug candidates cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize molecular interactions. These simulations help in designing molecules with improved selectivity and reduced side effects. Furthermore, virtual screening methods have accelerated the discovery process by identifying potential hits from large databases.
The environmental impact of synthesizing and handling N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. Continuous flow chemistry has emerged as a promising alternative to traditional batch processing, offering improved efficiency and sustainability.
In conclusion, N-(3,4-dibromophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS No. 343774-18-5)
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